molecular formula C29H32O11 B1631979 Aloeresin D CAS No. 105317-67-7

Aloeresin D

Cat. No. B1631979
M. Wt: 556.6 g/mol
InChI Key: OUGNWRCWQLUXHX-ACWXGELRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloeresin D is a chromone glycoside isolated from Aloe vera . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .


Synthesis Analysis

Aloeresin D is obtained from Aloe vera skin by-products through microwave-assisted extraction . The extraction parameters such as ethanol concentration, extraction temperature, time, and solvent volume influence the extraction yield, total phenolic content, antioxidant activity, and aloin content .


Molecular Structure Analysis

The molecular formula of Aloeresin D is C29H32O11 . Its molecular weight is 556.56 .


Chemical Reactions Analysis

Aloeresin D is part of the complex phytochemical profile of Aloe vera, which includes various classes of compounds such as chromone and its glycoside derivatives, anthraquinone and its glycoside derivatives, flavonoids, phenylpropanoids and coumarins, phenylpyrone and phenol derivatives, and phytosterols .

Scientific Research Applications

Application in Ophthalmology

  • Field : Ophthalmology
  • Summary : Aloeresin-A has been studied for its potential use in treating contact lens-related keratitis, a condition caused by Pseudomonas aeruginosa and Streptococcus pneumoniae that can lead to corneal damage and vision loss .
  • Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .
  • Results : Molecular docking analysis uncovered aloeresin-A as a promising inhibitor against bacterial and host targets, demonstrating strong binding energies ranging from −7.59 to −6.20 kcal/mol . Further, MMGBSA and MD simulation analysis reflect higher binding free energies and stable interactions of aloeresin-A with the targets .

Application in Antioxidant Activity

  • Field : Antioxidant Activity
  • Summary : Aloe vera skin (AVS) by-products have been studied for their potential to yield bioactive compounds with antioxidant activity .
  • Methods : The study used response surface methodology to optimize microwave-assisted extraction (MAE) of bioactive compounds from AVS .
  • Results : The optimized extracts showed interesting contents of polyphenols and antioxidant performance .

Application in Antimicrobial Activity and Food Preservation

  • Field : Food Science and Microbiology
  • Summary : Aloe vera gel has been used as a traditional medicine for about 3000 years and has an important role in food preservation as edible coatings . They provide an edible barrier for atmospheric gases and moisture and help to reduce the respiration and transpiration of fresh produce, which helps to preserve its postharvest quality .
  • Methods : Numerous studies have been conducted on the postharvest use of Aloe vera gel .
  • Results : The gel has shown antimicrobial activity and food preservative characteristics .

Application in Contact Lens-Related Keratitis Treatment

  • Field : Ophthalmology
  • Summary : Aloeresin-A has been identified as a promising inhibitor against bacterial and host targets of keratitis .
  • Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .

Application in Antimicrobial Activity and Food Preservation

  • Field : Food Science and Microbiology
  • Summary : Aloe vera gel has been used as a traditional medicine for about 3000 years and has an important role in food preservation as edible coatings . They provide an edible barrier for atmospheric gases and moisture and help to reduce the respiration and transpiration of fresh produce, which helps to preserve its postharvest quality .
  • Methods : Numerous studies have been conducted on the postharvest use of Aloe vera gel .
  • Results : The gel has shown antimicrobial activity and food preservative characteristics .

Application in Contact Lens-Related Keratitis Treatment

  • Field : Ophthalmology
  • Summary : Aloeresin-A has been identified as a promising inhibitor against bacterial and host targets of keratitis .
  • Methods : The study involved ADME (absorption, distribution, metabolism, and excretion), docking, molecular dynamics (MD) simulation, MMGBSA (molecular mechanics generalized Born surface area) and density functional theory (DFT) investigations .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Aloeresin D . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Aloe vera, from which Aloeresin D is derived, is widely used in primary health treatment. It plays a pivotal role in the treatment of various types of diseases via the modulation of biochemical and molecular pathways . The recent advances in botany, phytochemical composition, ethnobotanical uses, food preservation, and the preclinical and clinical efficacy of Aloe plants provide future directions for the industrial and medicinal use of Aloe plants .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGNWRCWQLUXHX-ACWXGELRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloeresin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
G Speranza, A Martignoni, P Manitto - Journal of natural products, 1988 - ACS Publications
… investigations showed that the drug is particularly rich in 5-methylchromone C-glucosides, ie, aloeresin A [1] (3), aloesin (formerly aloeresin B) (4), aloeresin C (5), and aloeresin D (6). …
Number of citations: 34 pubs.acs.org
MK Park, JH Park, NY Kim, YG Shin… - … Journal of Plant …, 1998 - Wiley Online Library
… However, we believe their compound was not aloeresin D, but isoaloeresin D. Aloeresin D (which eluted between 10-hydroxyaloin A and isoaloeresin D) was not detected in the HPLC …
N Okamura, N Hine, S Harada, T Fujioka, K Mihashi… - Phytochemistry, 1996 - Elsevier
… was identical to that of the hydrolysate of aloeresin D, while the R, of 2 was in … aloeresin D exhibited different R,s [2], and the product arising from pancreatin hydrolysis of aloeresin D …
Number of citations: 109 www.sciencedirect.com
EG Hicks, SE Kandel, JN Lampe - Bioorganic & Medicinal Chemistry Letters, 2022 - Elsevier
… Docking of anacardic acid, aloesin, aloeresin D, and TCID in … Aloeresin D (purple) docked with a predicted affinity of −6.8 … product compounds, aloesin and aloeresin D, as novel SARS-…
Number of citations: 4 www.sciencedirect.com
JM Conner, AI Gray, T Reynolds, PG Waterman - Phytochemistry, 1989 - Elsevier
… aloeresin D and 8-C-[2’-O-(E)-caffeoyl] … appear to be new while aloeresin D and aloe-emodin-l IO-rhamnoside are reported for the first time from a named species rather than a …
Number of citations: 46 www.sciencedirect.com
N Okamura, M Asai, N Hine, A Yagi - Journal of Chromatography A, 1996 - Elsevier
… This method can separate isoaloeresin D and aloeresin D (shorter retention time, k'= 10.73) which are epimers at C-10 (data not shown). The average recoveries of standards spiked …
Number of citations: 150 www.sciencedirect.com
M Yu, XY Kong, TT Chen, ZM Zou - Journal of Ethnopharmacology, 2024 - Elsevier
… In addition, according to quantitative analysis results, we found that the content of aloeresin D was highest in Aloe vera (328.06 μg/mg) (Fig. S8), even though not connect any …
Number of citations: 3 www.sciencedirect.com
G Speranza, G Dadà, L Lunazzi, P Gramatica… - Phytochemistry, 1986 - Elsevier
… , which we propose to name aloeresin D [2], was established … that we established between aloeresin D and aloesin (2), … product arising from alkaline hydrolysis of aloeresin D (l), ie 6 …
Number of citations: 50 www.sciencedirect.com
Y Yan, R Abdulla, Q Ma, HA Aisa - Journal of Chromatographic …, 2023 - academic.oup.com
… The contents of aloeresin D and 7-O-methylaloeresin A were … Besides, aloeresin D and 7-O-methylaloeresin A are also … A, aloin B, aloesin, aloeresin D and 7-Omethylaloeresin A …
Number of citations: 1 academic.oup.com
L Lv, QY Yang, Y Zhao, CS Yao, Y Sun, EJ Yang… - Planta …, 2008 - thieme-connect.com
… Its 1 H-NMR and 13 C-NMR spectra are similar to those of aloeresin D [12] except for the signals at δ = 5.49 (1H, d, J = 12.5 Hz) and 6.59 (1H, d, J = 12.5 Hz), indicating the presence of …
Number of citations: 48 www.thieme-connect.com

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